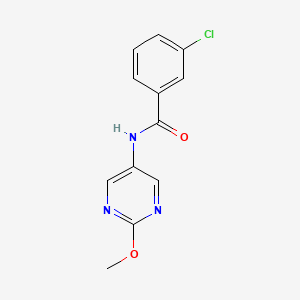

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides. It has been of great interest to the scientific community due to its potential application in the field of drug discovery. The compound has been extensively studied for its biological activities and mechanism of action.

Scientific Research Applications

Medicinal Chemistry and Drug Development

Anticancer Agents:- 3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide exhibits potential as an anticancer agent. Researchers have explored its effects on cancer cell lines, particularly in inhibiting tumor growth and metastasis .

- The compound’s structure suggests kinase inhibition potential. Kinases play crucial roles in cellular signaling pathways, and targeting them is essential for drug discovery. Investigating its selectivity against specific kinases could lead to novel therapies .

Organic Synthesis and Chemical Reactions

Hiyama Cross-Coupling:- 3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide serves as a reactant in palladium-catalyzed Hiyama cross-coupling reactions. This synthetic method allows the formation of biaryls, which are important structural motifs in pharmaceuticals and materials science .

- Researchers have employed this compound in Suzuki-Miyaura cross-coupling reactions. These reactions enable the construction of carbon-carbon bonds, facilitating the synthesis of diverse organic molecules .

Crystallography and Structural Studies

Crystal Structure Determination:- Scientists have elucidated the crystal structure of related benzamide derivatives, shedding light on their three-dimensional arrangement. Such studies aid in understanding molecular interactions and designing more effective compounds .

Biochemical Assays and Enzyme Studies

Enzyme Inhibition Studies:- Investigating the inhibitory effects of 3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide on specific enzymes (e.g., kinases, proteases) can provide insights into its mechanism of action and potential therapeutic applications .

Pharmacology and Toxicology

ADME Properties:- Assessing the compound’s absorption, distribution, metabolism, and excretion (ADME) properties is crucial for drug development. Researchers explore its bioavailability, half-life, and potential toxicity .

Mechanism of Action

Target of Action

It’s worth noting that compounds with similar structures have been known to interact with various proteins and enzymes in the body .

Mode of Action

It is thought to act by affecting proteins in the cytoskeleton of certain organisms . This interaction could lead to changes in the organism’s cellular structure and function.

Biochemical Pathways

Given its potential interaction with cytoskeletal proteins, it may influence pathways related to cell structure and movement .

Result of Action

Its potential interaction with cytoskeletal proteins suggests that it could affect cell structure and function .

properties

IUPAC Name |

3-chloro-N-(2-methoxypyrimidin-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O2/c1-18-12-14-6-10(7-15-12)16-11(17)8-3-2-4-9(13)5-8/h2-7H,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSLXXIBRJMXOQP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=N1)NC(=O)C2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-fluoro-5-(trifluoromethyl)phenyl]-2H-1,2,3,4-tetrazole](/img/structure/B2705530.png)

![1-(2,4-difluorophenyl)-4-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2705532.png)

![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 3,4-dimethoxybenzoate](/img/structure/B2705536.png)

![N-(4-acetamidophenyl)-2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2705541.png)